n-Pentyl 3-Methyl-2-butyl Phthalate-d4
CAS No.:
Cat. No.: VC0201115
Molecular Formula: C₁₈H₂₂D₄O₄
Molecular Weight: 310.42
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C₁₈H₂₂D₄O₄ |
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Molecular Weight | 310.42 |
Introduction
Chemical Identity and Structural Characteristics
n-Pentyl 3-Methyl-2-butyl Phthalate-d4 is a deuterium-labeled phthalate derivative with four deuterium atoms incorporated into the benzene ring positions. The compound features two different ester groups: an n-pentyl group and a 3-methyl-2-butyl group attached to the ortho positions of the benzene dicarboxylic acid structure. This asymmetric substitution pattern distinguishes it from more common symmetrically substituted phthalates like di-n-pentyl phthalate .
The compound's IUPAC name is 2-O-(3-methylbutan-2-yl) 1-O-pentyl 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate, which precisely describes its chemical structure and the positions of the deuterium atoms . The deuterium labeling specifically occurs at the 3,4,5,6 positions of the benzene ring, leaving the ester side chains unmodified. This selective deuteration creates a compound that serves as an excellent internal standard for analytical applications while maintaining chemical properties nearly identical to its non-deuterated analog.
Molecular Identifiers and Structural Representations
The detailed chemical identification parameters for n-Pentyl 3-Methyl-2-butyl Phthalate-d4 are presented in the following table:
Parameter | Value |
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Molecular Formula | C₁₈H₂₂D₄O₄ |
Molecular Weight | 310.42 g/mol |
Accurate Mass | 310.208 |
SIL Type | Deuterium |
For structural representation, several notations are available:
SMILES Notation:
[2H]c1c([2H])c([2H])c(C(=O)OC(C)C(C)C)c(C(=O)OCCCCC)c1[2H]
InChI:
InChI=1S/C18H26O4/c1-5-6-9-12-21-17(19)15-10-7-8-11-16(15)18(20)22-14(4)13(2)3/h7-8,10-11,13-14H,5-6,9,12H2,1-4H3/i7D,8D,10D,11D
These structural notations clearly indicate the positions of the deuterium atoms and the arrangement of the two different ester groups attached to the phthalic acid moiety.
Synthesis Methods and Production
An efficient synthetic route for deuterium-labeled phthalate esters has been described in scientific literature, providing a general method applicable to compounds like n-Pentyl 3-Methyl-2-butyl Phthalate-d4. This synthesis approach yields products with high isotopic enrichment and excellent chemical purities .
General Synthetic Pathway
The synthesis typically follows a two-step process starting with deuterated o-xylene (o-xylene-D10) as the base material:
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Oxidation Step: The deuterated o-xylene is oxidized with potassium permanganate to produce phthalic acid-D4 with yields around 90.5% .
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Esterification Step: The deuterated phthalic acid is then esterified with the appropriate alcohols (in this case, n-pentanol and 3-methyl-2-butanol) using coupling agents such as N-(3-dimethylaminopropyl)-N-ethylcarbodiimide hydrochloride (EDCI) with 4-dimethylaminopyridine (DMAP) as a catalyst .
This synthetic pathway results in deuterium-labeled phthalate esters with isotopic enrichment typically exceeding 99% atom D and chemical purities above 99% as detected by HPLC and mass spectrometry . The high level of isotopic enrichment is critical for applications where the compound serves as an internal standard for analytical methods.
Advantages of the Synthesis Method
The described synthesis approach offers several advantages:
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High isotopic purity (>99% deuterium incorporation)
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Excellent chemical purity (>99%)
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Scalable process suitable for laboratory synthesis
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Flexibility to create various phthalate ester derivatives with different alcohol substituents
These attributes make the method particularly valuable for producing specialized analytical standards for environmental, toxicological, and metabolomic studies.
Applications in Scientific Research
n-Pentyl 3-Methyl-2-butyl Phthalate-d4 serves important functions in scientific research, particularly in analytical chemistry and proteomics investigations.
Analytical Chemistry Applications
As a deuterium-labeled compound, n-Pentyl 3-Methyl-2-butyl Phthalate-d4 is particularly valuable as an internal standard in quantitative analytical methods:
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Mass Spectrometry: The compound's deuterium labeling creates a mass shift that allows it to be distinguished from the non-deuterated analog, making it ideal for use in isotope dilution mass spectrometry (IDMS) .
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Environmental Analysis: Deuterated phthalates serve as standards for monitoring environmental contamination and exposure assessment studies.
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Metabolic Studies: They enable precise tracking and quantification of phthalate metabolism in biological systems.
Proteomics Research
Santa Cruz Biotechnology markets n-Pentyl 3-Methyl-2-butyl Phthalate-d4 specifically as a biochemical for proteomics research . In proteomics applications, deuterated compounds can serve as:
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Calibration Standards: For ensuring accuracy in mass spectrometry-based protein quantification
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Metabolic Labeling Agents: For tracking protein-small molecule interactions
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Reference Materials: For method development and validation in proteomics workflows
The precisely defined isotopic composition of the compound makes it particularly useful in these high-precision analytical contexts.
Comparison with Related Compounds
n-Pentyl 3-Methyl-2-butyl Phthalate-d4 belongs to a broader family of phthalate esters but has specific characteristics that distinguish it from other members of this chemical class.
Structural Comparison with Non-Deuterated Analog
The non-deuterated analog, n-Pentyl 3-Methyl-2-butyl Phthalate, has the molecular formula C18H26O4 and a molecular weight of 306.4. The only structural difference is the replacement of four hydrogen atoms with deuterium atoms in the benzene ring, resulting in a mass difference of 4 atomic mass units.
This slight structural modification creates minimal changes in chemical behavior but significant differences in mass spectrometric properties, making the deuterated version valuable as an internal standard.
Comparison with Symmetrically Substituted Phthalates
Unlike symmetrically substituted phthalates such as di-n-pentyl phthalate (where both ester groups are identical), n-Pentyl 3-Methyl-2-butyl Phthalate-d4 features two different alkyl chains. This asymmetry affects its physical properties, including:
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Melting and boiling points
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Solubility characteristics
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Chromatographic retention behavior
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Mass fragmentation patterns
These differences make it useful for specific analytical applications where these unique properties can be leveraged.
Analytical Detection Methods
For the analysis of n-Pentyl 3-Methyl-2-butyl Phthalate-d4 and similar compounds, several analytical methods are commonly employed.
Chromatographic Techniques
High-performance liquid chromatography (HPLC) is frequently used for purity assessment of deuterium-labeled phthalate esters, as mentioned in the synthetic methodology literature . The high chemical purity (>99.4%) achieved in synthesis can be verified using this technique.
Gas chromatography (GC) is another common separation method for phthalate esters, particularly when coupled with mass spectrometry for identification and quantification purposes.
Mass Spectrometric Analysis
Mass spectrometry plays a crucial role in both the characterization of deuterium-labeled phthalates and their applications:
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The isotopic enrichment (atom % D) can be calculated from mass spectral data .
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When used as internal standards, the mass shift of 4 Da (due to the four deuterium atoms) allows clear differentiation from the non-deuterated compound in complex matrices.
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Multiple reaction monitoring (MRM) methods can be developed to selectively detect and quantify both the deuterated standard and non-deuterated analyte in a single analysis.
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